molecular formula C29H29N5O3S B11434931 2-(benzylsulfanyl)-N-(2,4-dimethylphenyl)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

2-(benzylsulfanyl)-N-(2,4-dimethylphenyl)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11434931
M. Wt: 527.6 g/mol
InChI Key: NYSKJKMWWRXGBE-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-(2,4-dimethylphenyl)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a dimethylphenyl group, a hydroxy-methoxyphenyl group, and a triazolopyrimidine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(2,4-dimethylphenyl)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps, including the formation of the triazolopyrimidine core and the subsequent introduction of the various functional groups.

  • Formation of Triazolopyrimidine Core: : The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine derivatives. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

  • Introduction of Benzylsulfanyl Group: : The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction. Benzylthiol is reacted with a suitable leaving group on the triazolopyrimidine core, such as a halide or tosylate, under basic conditions.

  • Introduction of Dimethylphenyl Group: : The dimethylphenyl group can be introduced through a Friedel-Crafts acylation reaction. The triazolopyrimidine core is

Properties

Molecular Formula

C29H29N5O3S

Molecular Weight

527.6 g/mol

IUPAC Name

2-benzylsulfanyl-N-(2,4-dimethylphenyl)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C29H29N5O3S/c1-17-10-12-22(18(2)14-17)31-27(36)25-19(3)30-28-32-29(38-16-20-8-6-5-7-9-20)33-34(28)26(25)21-11-13-23(35)24(15-21)37-4/h5-15,26,35H,16H2,1-4H3,(H,31,36)(H,30,32,33)

InChI Key

NYSKJKMWWRXGBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC(=NN3C2C4=CC(=C(C=C4)O)OC)SCC5=CC=CC=C5)C)C

Origin of Product

United States

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